molecular formula C35H54NaO8 B12364922 CID 171714373

CID 171714373

Katalognummer: B12364922
Molekulargewicht: 625.8 g/mol
InChI-Schlüssel: CQLPSYOQOKLUPI-MTNBFMCMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 171714373” is a chemical entity listed in the PubChem database

Eigenschaften

Molekularformel

C35H54NaO8

Molekulargewicht

625.8 g/mol

InChI

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3;/b13-11+,26-16+,32-31-;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1

InChI-Schlüssel

CQLPSYOQOKLUPI-MTNBFMCMSA-N

Isomerische SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C/2\C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na]

Kanonische SMILES

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na]

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

CID 171714373 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 171714373 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential therapeutic effects, including its interactions with biological targets and pathways. Additionally, CID 171714373 could have industrial applications, such as in the development of new materials or as a component in chemical processes.

Wirkmechanismus

The mechanism of action of CID 171714373 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial benefits.

Vergleich Mit ähnlichen Verbindungen

CID 171714373 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. By examining the differences in chemical properties, reactivity, and applications, researchers can better understand the distinct advantages and potential uses of CID 171714373. Some similar compounds might include those listed in the PubChem database with related structures or functionalities.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 171714373?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: Specific biological targets or systems affected by CID 171714373.
  • Intervention: Experimental conditions (e.g., dosage, exposure time).
  • Outcome: Measurable biochemical or physiological effects.
    Ensure alignment with gaps in existing literature and feasibility of experimental validation .

Q. What experimental design principles ensure reproducibility in CID 171714373 studies?

  • Methodological Answer :

  • Include controls (positive/negative, vehicle controls) to isolate compound-specific effects.
  • Use randomization and blinding to reduce bias.
  • Document protocols rigorously (e.g., reagent batch numbers, equipment calibration) to enable replication .

Q. How to differentiate primary vs. secondary data sources in CID 171714373 research?

  • Methodological Answer :

  • Primary data : Generated directly from experiments (e.g., spectroscopy, assay results).
  • Secondary data : Extracted from literature or databases (e.g., PubChem, ChEMBL).
    Validate secondary data by cross-referencing multiple sources and verifying metadata completeness (e.g., purity, experimental conditions) .

Q. How to conduct a systematic literature review for CID 171714373?

  • Methodological Answer :

  • Use Boolean search terms (e.g., "CID 171714373 AND pharmacokinetics") in databases like PubMed, Scopus, and Web of Science.
  • Screen abstracts for relevance, prioritize peer-reviewed studies, and synthesize findings using tools like PRISMA flow diagrams. Critically evaluate contradictions in reported data (e.g., conflicting IC₅₀ values) .

Q. What steps ensure reproducibility in synthesizing CID 171714373?

  • Methodological Answer :

  • Publish detailed synthetic protocols (e.g., reaction conditions, purification steps) in the Materials and Methods section.
  • Include characterization data (e.g., NMR, HPLC traces) in Supporting Information for peer validation.
  • Reference established procedures for analogous compounds to justify methodological choices .

Advanced Research Questions

Q. How to resolve contradictions in CID 171714373 bioactivity data across studies?

  • Methodological Answer :

  • Perform root-cause analysis : Compare experimental variables (e.g., cell lines, assay conditions).
  • Use meta-analysis to quantify effect size heterogeneity.
  • Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What strategies integrate multi-omics data to study CID 171714373’s mechanism of action?

  • Methodological Answer :

  • Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Reactome).
  • Apply network pharmacology to identify hub targets and off-target effects.
  • Use machine learning (e.g., random forests) to prioritize biomarkers for experimental validation .

Q. How to validate computational models predicting CID 171714373’s physicochemical properties?

  • Methodological Answer :

  • Compare in silico predictions (e.g., logP, solubility) with experimental measurements.
  • Use cross-validation (e.g., leave-one-out) to assess model robustness.
  • Benchmark against gold-standard datasets (e.g., FDA-approved drugs with similar structures) .

Q. What ethical considerations apply to in vivo studies of CID 171714373?

  • Methodological Answer :

  • Follow 3R principles (Replacement, Reduction, Refinement) for animal use.
  • Obtain IRB/IACUC approval for study protocols.
  • Disclose conflicts of interest (e.g., funding sources) in compliance with COPE guidelines .

Q. How to manage large-scale datasets from high-throughput screening of CID 171714373?

  • Methodological Answer :

  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Store raw data in repositories like Zenodo or Figshare with standardized metadata.
  • Employ version control (e.g., Git) for analytical pipelines to track changes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.